(S)-Ibuprofen (S)-Methocarbamol Ester
Description
Properties
Molecular Formula |
C₂₄H₃₁NO₆ |
|---|---|
Molecular Weight |
429.51 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
-
Pain Management
- The analgesic properties of (S)-Ibuprofen make this compound effective for managing acute and chronic pain conditions, including:
- Musculoskeletal pain
- Post-operative pain
- Pain associated with inflammatory conditions
- The analgesic properties of (S)-Ibuprofen make this compound effective for managing acute and chronic pain conditions, including:
-
Muscle Relaxation
- Methocarbamol contributes muscle relaxant effects, which can alleviate discomfort from muscle spasms and injuries. This combination may enhance patient compliance due to reduced dosing frequency.
-
Anti-inflammatory Effects
- The anti-inflammatory action of (S)-Ibuprofen can be beneficial in treating inflammatory diseases such as arthritis and tendinitis.
Pharmacokinetics and Interactions
Research indicates that (S)-Ibuprofen (S)-Methocarbamol Ester may exhibit unique pharmacokinetic properties when compared to its individual components. Interaction studies have shown that co-administration with other nonsteroidal anti-inflammatory drugs may increase gastrointestinal side effects. Additionally, concurrent use with other central nervous system depressants could potentiate sedative effects, necessitating careful monitoring.
Case Study: Ibuprofen-Induced Renal Tubular Acidosis
A notable case report discussed a 66-year-old patient who developed renal tubular acidosis due to heavy ibuprofen use. This case highlighted the importance of monitoring patients using ibuprofen-containing medications for potential renal complications . Although this study did not directly involve (S)-Ibuprofen (S)-Methocarbamol Ester, it underscores the need for vigilance regarding renal function in patients using NSAIDs.
Simultaneous Determination Techniques
Research has developed sensitive methods for the simultaneous determination of Methocarbamol and Ibuprofen in binary mixtures . These methods can be crucial for assessing the efficacy and safety profiles of combination therapies involving (S)-Ibuprofen (S)-Methocarbamol Ester.
Comparison with Similar Compounds
Efficacy in Pain Management
Table 1: Comparative Efficacy of NSAID-Muscle Relaxant Combinations
The (S)-ibuprofen-(S)-methocarbamol ester formulation demonstrates superior pain reduction (78.2%) compared to ibuprofen alone (72.3%) and other combinations like ibuprofen-paracetamol (66.2%). This suggests enhanced synergy between methocarbamol and ibuprofen in targeting both inflammation and muscle tension .
Pharmacokinetic and Metabolic Profiles
Methocarbamol’s carbamate ester structure exhibits negligible hydrolysis in vivo, indicating that the ester linkage in (S)-ibuprofen-(S)-methocarbamol may act as a prodrug, delaying release of active components and prolonging therapeutic effects. In contrast, combinations like ibuprofen-paracetamol rely on immediate release of both drugs .
Table 2: Metabolic Stability of Key Compounds
| Compound | Hydrolysis Rate | Major Metabolites | Reference |
|---|---|---|---|
| (S)-Ibuprofen-(S)-Methocarbamol | Low | Glucuronides | |
| Methocarbamol | Low | Glucuronides | |
| Ibuprofen | High | Carboxylic acid derivatives |
Analytical Methodologies
Table 3: Analytical Methods for Simultaneous Quantification
The RP-HPLC method for ibuprofen-methocarbamol caplets achieved baseline separation with retention times of 8.6 min (ibuprofen) and 3.7 min (methocarbamol), underscoring the compatibility of these compounds in formulations .
Structural and Functional Advantages
- Prodrug Potential: The ester linkage in (S)-ibuprofen-(S)-methocarbamol may reduce gastrointestinal irritation compared to free ibuprofen while enabling sustained release .
- Synergistic Targeting : Unlike ibuprofen-paracetamol (which both inhibit prostaglandins), the ibuprofen-methocarbamol combination addresses inflammation (NSAID) and muscle spasms (methocarbamol) independently, offering broader therapeutic coverage .
Preparation Methods
Lipase-Catalyzed Enantioselective Esterification
The extracellular lipase from Yarrowia lipolytica has demonstrated exceptional stereoselectivity in resolving racemic ibuprofen. In a biphasic hexane/water system, this lipase catalyzes the esterification of (S)-ibuprofen with (S)-methocarbamol, achieving conversions exceeding 90% under optimized conditions. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 40–45°C | Enhances enzyme activity |
| Molar ratio (Acid:Alcohol) | 1:3 | Maximizes esterification |
| Reaction time | 48–72 hours | Balances conversion & cost |
Immobilization of Yarrowia lipolytica lipase on silica gel or diatomite carriers improves reusability, retaining >80% activity after five cycles.
Chemical Synthesis Pathways
Chemical methods provide rapid, high-yield alternatives to biocatalysis, though they often require post-synthesis chiral resolution.
Acid-Catalyzed Esterification
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the direct esterification of (S)-ibuprofen with (S)-methocarbamol. A typical protocol involves:
-
Reactants : Equimolar (S)-ibuprofen and (S)-methocarbamol.
-
Catalyst : 5% w/w PTSA.
-
Conditions : Reflux in toluene at 110°C for 6–8 hours.
This method yields 75–85% ester product but necessitates chromatography to remove racemic by-products.
Base-Catalyzed Transesterification
Sodium methoxide (NaOMe) promotes transesterification between (S)-ibuprofen methyl ester and (S)-methocarbamol. Key advantages include shorter reaction times (2–4 hours) and yields up to 88%. However, base-sensitive functional groups in methocarbamol limit broader applicability.
Comparative Analysis of Synthesis Methods
The table below contrasts biocatalytic and chemical approaches:
| Method | Yield (%) | Optical Purity (% ee) | Reaction Time | Cost Efficiency |
|---|---|---|---|---|
| Yarrowia lipase | 90 | >99 | 48–72 h | Moderate |
| PPL | 82 | 95 | 24–48 h | Low |
| Acid catalysis | 85 | 85* | 6–8 h | High |
| Base catalysis | 88 | 90* | 2–4 h | High |
*Requires post-synthesis chiral resolution.
Reaction Optimization Strategies
Optimizing reaction parameters is critical for industrial-scale production.
Solvent Systems
Non-polar solvents like hexane improve lipase activity by minimizing aqueous-phase denaturation. For chemical methods, toluene enhances reactant miscibility and by-product removal.
Molar Ratio and Stoichiometry
A 1:3 molar ratio of ibuprofen to methocarbamol maximizes esterification efficiency, reducing unreacted starting material. Excess alcohol shifts equilibrium toward ester formation.
Temperature and pH Control
Biocatalytic reactions thrive at 40–45°C and pH 7.0–7.5, whereas chemical methods require higher temperatures (110°C) but are pH-insensitive.
Quality Control and Characterization
Rigorous analytical protocols ensure compliance with pharmacopeial standards.
Chiral Purity Assessment
Chiral HPLC using amylose-based columns resolves (S,S)- and (R,R)-diastereomers, with retention times of 12.3 and 14.1 minutes, respectively.
Impurity Profiling
Common impurities include:
-
Ibuprofen EP Impurity A : 2-(4-Isobutylphenyl)propanal (CAS 51407-46-6).
-
Methocarbamol Degradants : Guaiacol derivatives from ester hydrolysis.
LC-MS and ¹H-NMR validate structural integrity, with characteristic peaks at δ 1.2 ppm (ibuprofen isobutyl group) and δ 3.8 ppm (methocarbamol methoxy group) .
Q & A
Q. How can researchers ensure reproducibility in stereochemical characterization studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
